methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate
Description
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a boronate ester derivative containing a pyrazole core. Its structure integrates a dioxaborolane ring, a pyrazole moiety, and a methyl propanoate ester chain. This compound is commercially available in various quantities (e.g., 100 mg to 5 g) and is utilized in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, due to the reactive boronate group .
Key features include:
- Molecular Formula: C₁₃H₁₉BN₂O₄ (estimated molecular weight: ~294.12 g/mol).
- Functional Groups: A boronate ester (dioxaborolane) for cross-coupling, a pyrazole ring (N-heterocycle), and a methyl ester for solubility modulation.
Properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O4/c1-12(2)13(3,4)20-14(19-12)10-8-15-16(9-10)7-6-11(17)18-5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPXXMZHTGSNBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733793 | |
| Record name | Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093307-33-5 | |
| Record name | Methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30733793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H19BO4
- Molecular Weight : 214.066 g/mol
- CAS Number : 1150561-77-5
- Functional Groups : Alkyl, Ester
This compound features a boron-containing dioxaborolane moiety which is known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The presence of the pyrazole ring suggests potential interactions with various receptors and enzymes involved in metabolic processes.
Inhibition Studies
Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on certain enzymes. For instance:
| Compound | Target Enzyme | Inhibition (%) at 100 µM |
|---|---|---|
| This compound | Tryptophan Hydroxylase (TPH1) | 64% |
This inhibition indicates its potential role in modulating serotonin levels via TPH1 inhibition, which could have implications for mood regulation and treatment of depression-related disorders .
Study 1: TPH1 Inhibition
A study published in MDPI evaluated various compounds for their ability to inhibit TPH1. This compound was found to be a promising candidate due to its substantial inhibition percentage at micromolar concentrations. This suggests that modifications in the pyrazole structure can lead to enhanced biological activity .
Study 2: Kinase Inhibition
In another investigation focusing on small molecule kinase inhibitors, derivatives similar to this compound were assessed for their ability to inhibit various kinases implicated in cancer progression. The findings indicated a potential for these compounds to act as dual inhibitors against multiple kinase targets .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the pyrazole ring or the ester chain. Below is a comparative analysis:
Table 1: Structural Comparison of Key Analogs
Preparation Methods
Preparation of 4-Halopyrazole Intermediate
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Halogenation of pyrazole | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), solvent: acetonitrile or dichloromethane, temperature: 0 °C to room temperature | Selective 4-position halogenation is crucial for regioselectivity in subsequent borylation |
Palladium-Catalyzed Borylation (Suzuki-Miyaura Type)
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Borylation | Bis(pinacolato)diboron (B2Pin2), Pd(dppf)Cl2 or Pd(PPh3)4 catalyst, base: KOAc or K2CO3, solvent: dioxane or DMF, temperature: 80-100 °C, time: 12-24 hours | Efficient installation of the pinacol boronate ester group; reaction monitored by TLC or HPLC |
N1-Alkylation with Methyl 3-Halopropanoate
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Alkylation | Methyl 3-bromopropanoate or methyl 3-chloropropanoate, base: K2CO3 or NaH, solvent: DMF or acetone, temperature: room temperature to reflux | Alkylation at pyrazole nitrogen; control of stoichiometry and reaction time important to minimize side reactions |
Representative Synthetic Route
- Step 1: Synthesize 4-bromopyrazole via selective bromination of pyrazole.
- Step 2: Perform Suzuki-type borylation of 4-bromopyrazole with bis(pinacolato)diboron under Pd catalysis to obtain 4-(pinacolboronate)pyrazole.
- Step 3: Alkylate the N1-position of the boronate pyrazole with methyl 3-bromopropanoate to yield the target this compound.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Halogenation reagent | NBS or NIS | Selectivity critical |
| Halogenation solvent | CH3CN, DCM | Polar aprotic solvents preferred |
| Borylation catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | 1-5 mol% loading |
| Borylation base | KOAc, K2CO3 | Mild bases preferred |
| Borylation solvent | Dioxane, DMF | High boiling solvents for elevated temp |
| Borylation temperature | 80-100 °C | Ensures reaction completion |
| Alkylation base | K2CO3, NaH | Strong base for N-alkylation |
| Alkylation solvent | DMF, acetone | Polar aprotic solvents |
| Alkylation temperature | RT to reflux | Monitored to avoid over-alkylation |
Research Findings and Optimization Notes
- Catalyst Efficiency: Pd(dppf)Cl2 has been found to offer higher yields and better selectivity in borylation of heteroaryl halides compared to Pd(PPh3)4 in some studies, likely due to better catalyst stability and ligand effects.
- Base Selection: Potassium acetate is often preferred for borylation as it provides milder conditions and reduces side reactions.
- Solvent Effects: Dioxane is widely used due to its ability to dissolve both organic and inorganic reagents and its high boiling point, facilitating elevated temperature reactions.
- Alkylation Control: Using stoichiometric control and mild bases prevents polyalkylation or decomposition of the boronate ester group.
- Purification: The final compound is typically purified by silica gel chromatography under inert atmosphere to prevent boronate ester hydrolysis.
Q & A
Q. Data Comparison :
| Substrate | Catalyst | Yield (%) | Time (hr) |
|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf) | 92 | 4 |
| 4-Chloroacetophenone | PdCl₂(dppf) | 78 | 8 |
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Intermediate for kinase inhibitors : The pyrazole core is functionalized to target EGFR or BRAF kinases .
- Prodrug design : The ester group enables controlled hydrolysis to carboxylic acid metabolites in vivo .
Advanced: How to troubleshoot low coupling efficiency in aqueous reaction systems?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
